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molecular formula C11H13BrN4O B8282225 2-bromo-N-tert-butyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

2-bromo-N-tert-butyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

Cat. No. B8282225
M. Wt: 297.15 g/mol
InChI Key: KUSRFAMMTFGMEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09334278B2

Procedure details

To a solution of 2-bromo-N-tert-butyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide (150 mg, 351 μmol) in dichloromethane (5.5 mL) was added trifluoroacetic acid (800 mg, 541 μL, 7.02 mmol) and the mixture stirred at room temperature for 16 h. The reaction mixture was concentrated in vacuo and the residue obtained diluted with dichloromethane (5 mL), methanol (2.5 mL) and ammonium hydroxide (0.7 mL) and stirred at room temperature for 1 h. The mixture was concentrated and triturated with water. The solid was collected by filtration and washed with water and ether to give 2-bromo-N-tert-butyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide (80 mg, 269 μmol, 77%) as an off white solid.
Quantity
541 μL
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Quantity
0.7 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4]2[C:10]([C:11]([NH:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])=[CH:9][N:8](COCC[Si](C)(C)C)[C:5]2=[N:6][CH:7]=1.FC(F)(F)C(O)=O>ClCCl.CO.[OH-].[NH4+]>[Br:1][C:2]1[N:3]=[C:4]2[C:10]([C:11]([NH:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1 |f:4.5|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
BrC=1N=C2C(=NC1)N(C=C2C(=O)NC(C)(C)C)COCC[Si](C)(C)C
Name
Quantity
541 μL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
5.5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
2.5 mL
Type
solvent
Smiles
CO
Name
Quantity
0.7 mL
Type
solvent
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue obtained
STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
triturated with water
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water and ether

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1N=C2C(=NC1)NC=C2C(=O)NC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 269 μmol
AMOUNT: MASS 80 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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